
(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a hexanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hexanoic acid derivative, followed by the introduction of the amino group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
科学研究应用
(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-5-fluoro-5-methylhexanoic acid
- (2S)-2-amino-5-chloro-5-methylhexanoic acid
- (2S)-2-amino-5-methylhexanoic acid
Uniqueness
(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
属性
分子式 |
C7H15ClFNO2 |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-fluoro-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-7(2,8)4-3-5(9)6(10)11;/h5H,3-4,9H2,1-2H3,(H,10,11);1H/t5-;/m0./s1 |
InChI 键 |
JFDQIDOAFBRTOO-JEDNCBNOSA-N |
手性 SMILES |
CC(C)(CC[C@@H](C(=O)O)N)F.Cl |
规范 SMILES |
CC(C)(CCC(C(=O)O)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


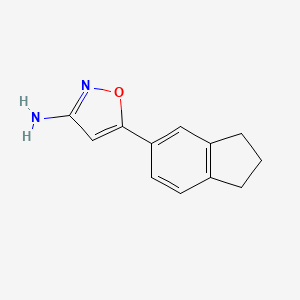

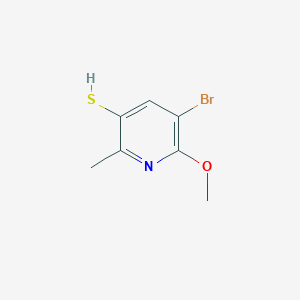
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
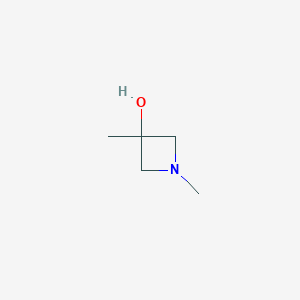
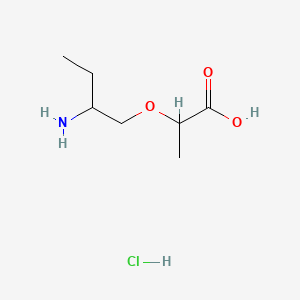
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
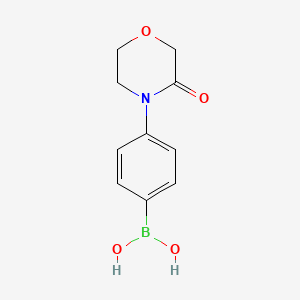
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)
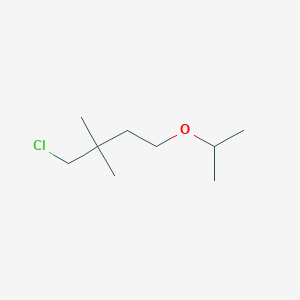
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483159.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)
